![molecular formula C21H20BrN5 B3005231 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 866867-03-0](/img/structure/B3005231.png)
3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methylpiperidinyl moiety suggests that this compound may exhibit unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the Methylpiperidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) may be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Research indicates that triazoloquinazolines exhibit significant pharmacological activities, including:
- Anticancer Activity : Compounds in this class have shown potential in inhibiting various cancer cell lines. Studies suggest that 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies have indicated that this compound could possess antimicrobial effects against specific bacterial strains, making it a candidate for further development as an antibiotic agent.
Neurological Research
The methylpiperidinyl component suggests potential applications in neuropharmacology. Research has explored the effects of similar compounds on neurotransmitter systems, indicating possible benefits in treating neurological disorders such as anxiety and depression.
Case Studies
Several case studies have highlighted the effectiveness of triazoloquinazolines:
- Case Study 1 : A study published in Drug Target Insights examined a series of triazoloquinazolines for their anticancer effects. The results showed that derivatives with bromophenyl groups exhibited enhanced activity against breast cancer cell lines compared to their chloro and fluoro analogs .
- Case Study 2 : Another study focused on the synthesis and biological evaluation of triazoloquinazolines for their antimicrobial properties. The findings suggested that this compound demonstrated significant inhibition against Staphylococcus aureus, indicating its potential as a new antibiotic candidate .
Mecanismo De Acción
The mechanism of action of 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved may be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Chlorophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
- 3-(3-Fluorophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline
Uniqueness
The presence of the bromophenyl group in 3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to its chloro- and fluoro- analogs.
Actividad Biológica
3-(3-Bromophenyl)-5-(4-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline is a novel compound belonging to the triazoloquinazoline class, which has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant research findings and data.
Overview of Biological Activity
Triazoloquinazolines are known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been studied for its interactions with various biological targets, which may lead to significant pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazoloquinazoline Core : Achieved through cyclization of appropriate precursors.
- Introduction of the Bromophenyl Group : Involves bromination reactions.
- Attachment of the Methylpiperidinyl Group : Accomplished via nucleophilic substitution.
These synthetic routes are crucial for obtaining high yields and purity necessary for biological testing.
The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. For instance, studies have indicated that triazoloquinazolines can inhibit cyclooxygenase (COX) enzymes and exhibit cytotoxic effects against cancer cell lines. Molecular docking studies suggest that these compounds may bind effectively to active sites within target proteins, influencing their activity .
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies demonstrated its cytotoxic effects against various human cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
HePG2 | 6.12 |
MCF-7 | 4.08 |
PC3 | 7.17 |
HCT-116 | 6.42 |
These findings indicate that the compound may serve as a promising candidate for further development in cancer therapy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory potential. Studies using enzymatic assays have shown that it can inhibit COX-2 activity effectively. The presence of halogen substituents appears to enhance this inhibitory effect, suggesting a structure-activity relationship that could be exploited in drug design .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential efficacy against various bacterial strains. The bromophenyl group may contribute to enhanced interaction with microbial targets, although further studies are needed to elucidate specific mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of triazoloquinazolines:
- Anticancer Efficacy : A study involving a series of triazoloquinazoline derivatives found that modifications at the C-6 position significantly influenced anticancer activity against multiple cell lines.
- Enzymatic Inhibition : Research indicated that derivatives similar to our compound showed potent inhibition of COX enzymes in vitro, suggesting a pathway for developing anti-inflammatory drugs.
- Molecular Docking Studies : These studies have provided insights into how structural variations impact binding affinities towards target proteins involved in cancer progression and inflammation .
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-(4-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN5/c1-14-9-11-26(12-10-14)20-17-7-2-3-8-18(17)27-21(23-20)19(24-25-27)15-5-4-6-16(22)13-15/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWICUXPAVPFBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.